
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone is an organic compound that belongs to the class of brominated ketones It features a bromine atom attached to an ethanone group, which is further connected to a 1-methyl-1H-pyrrole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone typically involves the bromination of 1-(1-methyl-1H-pyrrol-3-yl)ethanone. One common method includes the reaction of 1-(1-methyl-1H-pyrrol-3-yl)ethanone with bromine in the presence of a suitable solvent like dichloromethane at low temperatures (0°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at moderate temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether at low temperatures.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Corresponding substituted ethanones.
Reduction: 1-(1-methyl-1H-pyrrol-3-yl)ethanol.
Oxidation: 1-(1-methyl-1H-pyrrol-3-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: It is employed in the study of enzyme mechanisms and protein interactions due to its reactive bromine atom.
Industrial Applications: It can be used in the production of agrochemicals and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. This interaction can lead to the formation of covalent bonds with biological molecules, potentially altering their function. The compound may also interact with enzymes, inhibiting their activity by forming stable adducts.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Methyl-1H-pyrrol-2-yl)ethanone: Similar structure but lacks the bromine atom.
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Similar structure but lacks the methyl group on the pyrrole ring.
1-(1-Methyl-1H-pyrrol-3-yl)ethanol: Reduced form of the compound.
Uniqueness
2-Bromo-1-(1-methyl-1H-pyrrol-3-yl)ethanone is unique due to the presence of both a bromine atom and a methyl group on the pyrrole ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry research.
Eigenschaften
CAS-Nummer |
220270-63-3 |
|---|---|
Molekularformel |
C7H8BrNO |
Molekulargewicht |
202.05 g/mol |
IUPAC-Name |
2-bromo-1-(1-methylpyrrol-3-yl)ethanone |
InChI |
InChI=1S/C7H8BrNO/c1-9-3-2-6(5-9)7(10)4-8/h2-3,5H,4H2,1H3 |
InChI-Schlüssel |
YRELCDYVYXDYBH-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CC(=C1)C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-(Difluoromethyl)benzo[d]oxazol-2-yl)acetic acid](/img/structure/B12874590.png)

![N-(2-Thiophenyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B12874608.png)
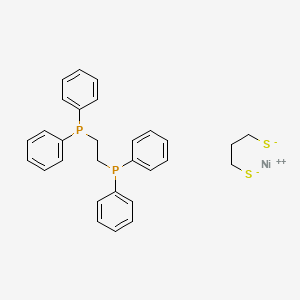
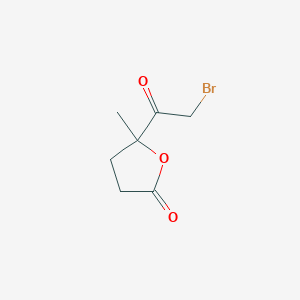
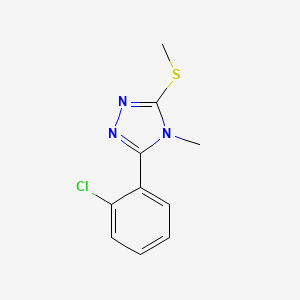
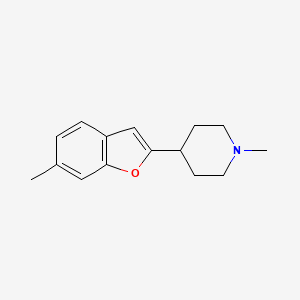
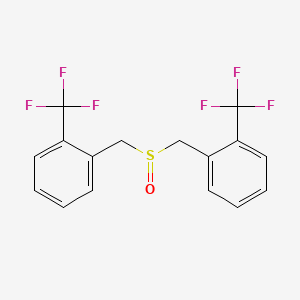
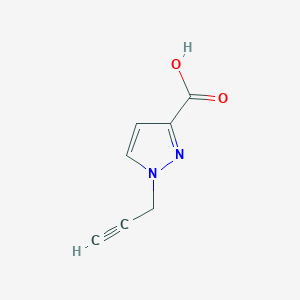


![7-Amino-5-oxo-4,5-dihydrooxazolo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B12874653.png)

![4-(3-(Trifluoromethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12874660.png)
